3-bromo-N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}benzamide
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Overview
Description
3-bromo-N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}benzamide is a complex organic compound that features a bromine atom, a benzamide group, and a thieno[3,4-c]pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}benzamide typically involves multiple steps. One common method starts with the preparation of the thieno[3,4-c]pyrazole core, followed by bromination and subsequent coupling with benzamide.
Preparation of Thieno[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Coupling with Benzamide: The final step involves coupling the brominated thieno[3,4-c]pyrazole with benzamide using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: The benzamide group can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted thieno[3,4-c]pyrazole derivatives.
Oxidation: Formation of oxidized thieno[3,4-c]pyrazole derivatives.
Reduction: Formation of reduced thieno[3,4-c]pyrazole derivatives.
Scientific Research Applications
3-bromo-N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in organic semiconductors and photovoltaic materials.
Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 3-bromo-N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application, but it often involves inhibition or activation of key signaling pathways in cells.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide
- 2-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole
Uniqueness
3-bromo-N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}benzamide is unique due to its specific structural features, such as the thieno[3,4-c]pyrazole core and the presence of both bromine and benzamide groups. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Biological Activity
3-bromo-N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}benzamide is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of thieno[3,4-c]pyrazoles, which are known for their diverse pharmacological properties. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The structural formula of this compound can be described as follows:
Property | Details |
---|---|
IUPAC Name | This compound |
Molecular Formula | C18H14BrN3O3S |
Molecular Weight | 436.29 g/mol |
CAS Number | 1234567-89-0 (hypothetical) |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may exert its effects by:
- Inhibition of Enzymatic Activity : It may inhibit certain enzymes involved in metabolic pathways.
- Modulation of Receptor Activity : The compound could bind to various receptors affecting signaling pathways.
- Induction of Apoptosis : It may promote programmed cell death in cancer cells.
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities:
Anticancer Activity
Several studies have reported that thieno[3,4-c]pyrazole derivatives possess significant anticancer properties. For instance:
- A study demonstrated that a related thieno[3,4-c]pyrazole derivative inhibited proliferation in breast cancer cell lines by inducing apoptosis through the activation of caspase pathways .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects:
- Research indicated that derivatives with similar structures showed activity against various bacterial strains and fungi .
Anti-inflammatory Effects
In vitro studies have suggested that the compound may exhibit anti-inflammatory properties by reducing the production of pro-inflammatory cytokines .
Case Studies and Research Findings
- Case Study on Anticancer Efficacy :
- Antimicrobial Activity Assessment :
Properties
IUPAC Name |
3-bromo-N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrN3O3S/c19-13-6-4-5-12(9-13)18(23)20-17-15-10-26(24,25)11-16(15)21-22(17)14-7-2-1-3-8-14/h1-9H,10-11H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDAZWRPAKNTFSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1(=O)=O)C3=CC=CC=C3)NC(=O)C4=CC(=CC=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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